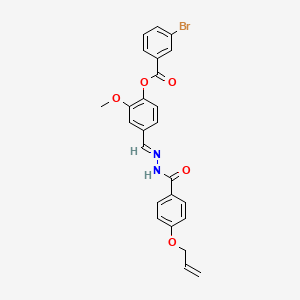
1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluoroaniline with p-tolylhydrazine in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the pyrazole ring, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more substituents on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: A widely used antifungal drug with a similar difluorophenyl group.
Voriconazole: Another antifungal agent with structural similarities.
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: A compound with a similar difluorophenyl group and pyrazole ring.
Uniqueness
1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its difluorophenyl and p-tolyl groups confer distinct chemical properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H13F2N3 |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
2-(2,4-difluorophenyl)-4-(4-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H13F2N3/c1-10-2-4-11(5-3-10)13-9-20-21(16(13)19)15-7-6-12(17)8-14(15)18/h2-9H,19H2,1H3 |
Clé InChI |
MDYYCWYQXXEZNO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N(N=C2)C3=C(C=C(C=C3)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B12043668.png)
![2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12043681.png)


![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043697.png)



![Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043712.png)
![5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B12043713.png)


![alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine](/img/structure/B12043721.png)
![methyl 4-{[(4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B12043726.png)
